PCC0208018 is a novel activator of effector T cells, enhancing T cell proliferation and activation to release interferon gamma (IFN-γ) and interleukin-2 (IL-2) without blocking the programmed cell death 1 (PD-1)/programmed cell death-ligand 1 (PD-L1) binding and not directly affecting tumor cell viability in vitro.
Compound Description: ¹¹C-CS1P1 is a radiotracer designed to target the sphingosine-1-phosphate receptor 1 (S1PR1). It has shown promise in animal models of inflammatory diseases. Studies have shown ¹¹C-CS1P1 binds S1P1 with high specificity and its brain uptake correlates well with known S1P1 topography.
Relevance: This compound shares the 1,2,4-oxadiazole core structure with (S)-3-amino-3-(3-((R)-1-amino-2-hydroxyethyl)-1,2,4-oxadiazol-5-yl)propanamide. Both compounds also feature a substituted benzene ring attached to the oxadiazole ring, although the specific substitutions differ.
Compound Description: CYM-5442 is a highly selective S1P1 agonist that has been shown to be effective in ameliorating a mouse model of multiple sclerosis (MS). This compound has demonstrated full efficacy in reducing pathological features of MS, even with cyclical recovery from lymphopenia.
Compound Description: W146 is a specific S1P1 antagonist that competitively inhibits the binding of 2-amino-2-(4-octylphenethyl)propane-1,3-diol (FTY720-P), 5-[4-phenyl-5-(trifluoromethyl)-2-thienyl]-3-[3-(trifluoromethyl)phenyl]-1,2, 4-oxadiazole (SEW2871), and CYM-5442 to S1P1.
Relevance: Although W146 does not directly share the 1,2,4-oxadiazole core structure found in (S)-3-amino-3-(3-((R)-1-amino-2-hydroxyethyl)-1,2,4-oxadiazol-5-yl)propanamide, it acts as a pharmacological tool to investigate S1P1 activity. The research involving W146 helps elucidate the mechanisms of action of S1P1 agonists, such as CYM-5442, which share structural similarities with the target compound.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Monoamine oxidase (MAO) inhibitor (IC50 = 0.9 μM). Orally active in vivo. Pargyline is an irreversible inhibitor of monoamine oxidase (MAO; Kis = 15 and 1.8 μM for MAO-A and MAO-B, respectively). At 10 mg/kg i.v., pargyline induces a moderate decrease of systolic blood pressure in unanaesthetized hypertensive rats but not normotensive WKR or Sprague-Dawley rats. The correlation between the fall of blood pressure and the inhibition of brain MAO suggests that the accumulation of amine in brain is responsible for the fall in pressure. Reactive oxygen species-mediated monocyte hypertrophy is prevented by pargyline at a concentration of 10 µM. Formulations containing pargyline have been used to treat moderate hypertension. Pargyline Hydrochloride is the hydrochloride salt form of pargyline, a monoamine oxidase (MAO) inhibitor with antidepressant activity. Pargyline selectively inhibits MAO type B, an enzyme catalyzing the oxidative deamination and inactivation of certain catecholamines, such as norepinephrine and dopamine, within the presynaptic nerve terminals. By inhibiting the metabolism of these biogenic amines in the brain, pargyline increases their concentration and binding to postsynaptic receptors. Increased receptor stimulation may cause downregulation of central receptors which may attribute to pargyline's antidepressant effect. A monoamine oxidase inhibitor with antihypertensive properties.
Parogrelil, also known as INDI-702; NM-702; NT-702, is a phosphodiesterase (PDE3/PDE5A) inhibitor potentially for the treatment of intermittent. Parogrelil improves reduced walking distance and lowered hindlimb plantar surface temperature in a rat experimental intermittent claudication model. Parogrelil suppress the asthmatic response in guinea pigs, with both bronchodilating and anti-inflammatory effects. NT-702 has an anti-inflammatory effect as well as a bronchodilating effect and might be useful as a novel potent therapeutic agent for the treatment of bronchial asthma, a new type of agent with both a bronchodilating and an anti-inflammatory effect.
Paromomycin is an aminoglycoside antibiotic derived from Streptomyces rimosus var. paromomycinus, with amebicidal and antibacterial activity. Paromomycin binds specifically to the RNA oligonucleotide at the A site of bacterial 30S ribosomes, thereby causing misreading and premature termination of translation, thereby leading to inhibition of protein synthesis followed by cell death. Paromomycin is an amino cyclitol glycoside that is the 1-O-(2-amino-2-deoxy-alpha-D-glucopyranoside) and the 3-O-(2,6-diamino-2,6-dideoxy-beta-L-idopyranosyl)-beta-D-ribofuranoside of 4,6-diamino-2,3-dihydroxycyclohexane (the 1R,2R,3S,4R,6S diastereoisomer). It is obtained from various Streptomyces species. A broad-spectrum antibiotic, it is used (generally as the sulfate salt) for the treatment of acute and chronic intestinal protozoal infections, but is not effective for extraintestinal protozoal infections. It is also used as a therapeutic against visceral leishmaniasis. It has a role as an antibacterial drug, an antiprotozoal drug, an anthelminthic drug and an antiparasitic agent. It is an aminoglycoside antibiotic and an amino cyclitol glycoside. It derives from a streptamine. Paromomycin, also known as aminosidine or estomycin, belongs to the class of organic compounds known as 4, 5-disubstituted 2-deoxystreptamines. These are 2-deoxystreptamine aminoglycosides that are glycosidically linked to a pyranose of furanose unit at the C4- and C5-positions. Paromomycin is a drug which is used for the treatment of acute and chronic intestinal amebiasis (it is not effective in extraintestinal amebiasis). also for the management of hepatic coma as adjunctive therapy. Paromomycin is soluble (in water) and a very weakly acidic compound (based on its pKa). Paromomycin has been detected in multiple biofluids, such as urine and blood. Within the cell, paromomycin is primarily located in the cytoplasm. In humans, paromomycin is involved in the paromomycin action pathway.
Paroxetine is a benzodioxole that consists of piperidine bearing 1,3-benzodioxol-5-yloxy)methyl and 4-fluorophenyl substituents at positions 3 and 4 respectively; the (3S,4R)-diastereomer. Highly potent and selective 5-HT uptake inhibitor that binds with high affinity to the serotonin transporter (Ki = 0.05 nM). Ki values are 1.1, 350 and 1100 nM for inhibition of [3H]-5-HT, [3H]-l-NA and [3H]-DA uptake respectively. Displays minimal affinity for alpha1-, alpha2- or beta-adrenoceptors, 5-HT2A, 5-HT1A, D2 or H1 receptors at concentrations below 1000 nM, however displays weak affinity for muscarinic ACh receptors (Ki = 42 nM). Antidepressant and anxiolytic in vivo. It has a role as an antidepressant, an anxiolytic drug, a serotonin uptake inhibitor, a hepatotoxic agent and a P450 inhibitor. It is a member of piperidines, a member of benzodioxoles, an organofluorine compound and an aromatic ether. It derives from a monofluorobenzene. It is a conjugate base of a paroxetinium(1+). Paroxetine is a selective serotonin reuptake inhibitor (SSRI) used in the therapy of depression, anxiety disorders and obsessive-compulsive disorder. Paroxetine therapy can be associated with transient asymptomatic elevations in serum aminotransferase levels and has been linked to rare instances of clinically apparent acute liver injury. Paroxetine, also known as paxil or seroxat, belongs to the class of organic compounds known as phenylpiperidines. Phenylpiperidines are compounds containing a phenylpiperidine skeleton, which consists of a piperidine bound to a phenyl group. Paroxetine exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Paroxetine has been detected in multiple biofluids, such as urine and blood. Within the cell, paroxetine is primarily located in the membrane (predicted from logP). Paroxetine can be biosynthesized from monofluorobenzene. Paroxetine is a potentially toxic compound.
Potent, selective 5-HT (serotonin) uptake inhibitor. Inhibits human and rat 5-HT transporters (Ki values are 0.065 and 0.05 nM, respectively). Antidepressant and anxiolytic in vivo. This product is provided as delivered and specified by the issuing Pharmacopoeia. All information provided in support of this product, including SDS and any product information leaflets have been developed and issued under the Authority of the issuing Pharmacopoeia. For further information and support please go to the website of the issuing Pharmacopoeia. Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards Paroxetine Hydrochloride is the hydrochloride salt form of paroxetine, a phenylpiperidine derivative and a selective serotonin reuptake inhibitor (SSRI) with antidepressant and anxiolytic properties. Paroxetine binds to the pre-synaptic serotonin transporter complex resulting in negative allosteric modulation of the complex thereby blocking reuptake of serotonin by the pre-synaptic transporter. Inhibition of serotonin recycling enhances serotonergic function through serotonin accumulation in the synaptic cleft, resulting in long-term desensitization and downregulation of 5HT1 (serotonin) receptors and leading to symptomatic relief of depressive illness. Paroxetine hydrochloride is the hydrochloride salt of paroxetine. It is an antidepressant drug. It has a role as an antidepressant, an anxiolytic drug, a hepatotoxic agent, a P450 inhibitor and a serotonin uptake inhibitor. It contains a paroxetinium(1+). A serotonin uptake inhibitor that is effective in the treatment of depression.
Paroxetine is a phenylpiperidine derivative that potently and selectively inhibits the reuptake of serotonin, blocking the human serotonin transporter with a Ki value of 0.72 nM. It less effectively blocks the human norepinephrine and dopamine transporters (Ki = 440 and 1,900 nM, respectively). Paroxetine also inhibits, at concentrations in excess of 1 µM, nitric oxide synthase activity in the cytosol of hamster brain. Selective serotonin uptake inhibitors, including paroxetine, are used in cases of depression and anxiety disorder. Paroxetine is a phenylpiperidine derivative that potently and selectively inhibits the reuptake of serotonin, blocking the human serotonin transporter with a Ki value of 0.72nM. It less effectively blocks the human norepinephrine and dopamine transporters (Ki = 440 and 1,900nM, respectively). Paroxetine also inhibits, at concentrations in excess of 1uM, nitric oxide synthase activity in the cytosol of hamster brain. Selective serotonin uptake inhibitors, including paroxetine, are used in cases of depression and anxiety disorder. Paroxetine Hydrochloride is the hydrochloride salt form of paroxetine, a phenylpiperidine derivative and a selective serotonin reuptake inhibitor (SSRI) with antidepressant and anxiolytic properties. Paroxetine binds to the pre-synaptic serotonin transporter complex resulting in negative allosteric modulation of the complex thereby blocking reuptake of serotonin by the pre-synaptic transporter. Inhibition of serotonin recycling enhances serotonergic function through serotonin accumulation in the synaptic cleft, resulting in long-term desensitization and downregulation of 5HT1 (serotonin) receptors and leading to symptomatic relief of depressive illness. Paroxetine hydrochloride is the hydrochloride salt of paroxetine. It is an antidepressant drug. It has a role as an antidepressant, an anxiolytic drug, a hepatotoxic agent, a P450 inhibitor and a serotonin uptake inhibitor. It contains a paroxetinium(1+). A serotonin uptake inhibitor that is effective in the treatment of depression.